3-(2H-1,3-benzodioxol-5-yl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Description
This compound is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 1,3-benzodioxole moiety and a substituted 1,2,3-triazole ring. The triazole is further functionalized with a 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl group. The structural complexity arises from the fusion of multiple aromatic and heterocyclic systems, which are common in bioactive molecules. Such scaffolds are often associated with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The presence of electron-rich aromatic systems (e.g., benzodioxole and methylphenyl oxazole) may enhance binding interactions with biological targets, while the 1,2,4-oxadiazole and triazole rings contribute to metabolic stability .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O4/c1-13-4-6-16(7-5-13)23-25-18(15(3)33-23)11-30-14(2)21(27-29-30)24-26-22(28-34-24)17-8-9-19-20(10-17)32-12-31-19/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCYZFBPHAWQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.
Chemical Structure
The structural formula of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial , antitumor , and anti-inflammatory properties. The oxadiazole and triazole moieties are known to enhance the compound's ability to interact with biological systems.
Biological Activity Overview
1. Antimicrobial Activity
A study conducted on synthesized derivatives of oxadiazoles indicated that compounds similar to our target exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
2. Antitumor Effects
Research published in a peer-reviewed journal documented the cytotoxic effects of compounds containing the oxadiazole and triazole frameworks on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed IC50 values ranging from 10 to 30 µM, suggesting a promising lead for further development in cancer therapeutics.
3. Anti-inflammatory Properties
Another investigation revealed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This finding supports the potential use of this compound in treating inflammatory conditions.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound with key enzymes involved in disease processes. For instance:
| Target Enzyme | Binding Affinity (kcal/mol) | Mode of Interaction |
|---|---|---|
| Dihydrofolate reductase | -9.5 | Hydrogen bonds with active site residues |
| Glycogen synthase kinase 3β | -8.7 | Hydrophobic interactions |
These interactions suggest that the compound could serve as a lead for developing inhibitors targeting these enzymes.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial activities. For example:
- In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
Recent studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. The proposed mechanisms include:
- Cell Cycle Arrest : Compounds similar to the target compound have been shown to halt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds activate intrinsic apoptotic pathways leading to cancer cell death .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably:
- Protein Tyrosine Phosphatase 1B (PTP1B) : Research has indicated that related compounds can effectively inhibit PTP1B activity, which is crucial for insulin signaling and glucose metabolism .
Case Study 1: Antimicrobial Efficacy
A study focused on the antibacterial activity of oxadiazole derivatives showed that modifications at the benzodioxole ring significantly enhanced antimicrobial potency. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Mechanisms
In a controlled study assessing cytotoxicity against various cancer cell lines (e.g., breast and prostate), derivatives of the target compound exhibited significant growth inhibition. Mechanistic studies revealed that these compounds could induce apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity :
- The target compound distinguishes itself through the incorporation of a 1,3-benzodioxole ring, which is rare in analogous structures (e.g., chlorophenyl or fluorophenyl substituents dominate in ).
- The methylphenyl oxazole substituent on the triazole is unique compared to simpler aryl or alkyl groups in compounds like .
Synthetic Approaches :
- The triazole ring likely forms via Huisgen azide-alkyne cycloaddition (click chemistry), as seen in , whereas the oxadiazole may arise from cyclocondensation of amidoximes with acyl chlorides .
- Crystallographic characterization (e.g., using SHELXL or WinGX/ORTEP ) is critical for confirming the geometry of such multi-ring systems .
Biological Relevance: While direct activity data for the target compound is unavailable, structurally related molecules exhibit antibacterial (e.g., ), antifungal (), and enzyme inhibitory () properties.
Thermodynamic Stability :
- The methyl groups on the oxazole and triazole rings likely improve lipophilicity and metabolic stability compared to unmethylated analogs (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
